Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-
Overview
Description
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is notable for its unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, yielding oxetane along with by-products such as water, potassium chloride, and potassium acetate . Another approach is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes . Additionally, diol cyclization and decarboxylation of six-membered cyclic carbonates are also employed to form oxetane rings .
Industrial Production Methods
Industrial production of oxetane derivatives often relies on scalable synthetic routes that ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. For instance, the use of metal catalysts in cyclization reactions can enhance the selectivity and yield of the desired oxetane product .
Chemical Reactions Analysis
Types of Reactions
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, undergoes various chemical reactions, including:
Oxidation: Oxetane rings can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can convert oxetane derivatives into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxetane can yield lactones, while reduction can produce alcohols .
Scientific Research Applications
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, involves its interaction with specific molecular targets and pathways. The oxetane ring’s unique structure allows it to bind to various biological macromolecules, influencing their function. For instance, oxetane-containing compounds can interact with microtubules, affecting cell division and growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(chloromethyl)oxetane
- 3,3-Bis(azidomethyl)oxetane
- 2-Methyloxetane
- 3-Methyloxetane
- 3-Azidooxetane
- 3-Nitrooxetane
- 3,3-Dimethyloxetane
- 3,3-Dinitrooxetane
Uniqueness
Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-, stands out due to its specific substitution pattern, which imparts unique physical and chemical properties. The presence of the 4-bromophenoxy group enhances its reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[6-(4-bromophenoxy)hexoxymethyl]-3-ethyloxetane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO3/c1-2-18(14-21-15-18)13-20-11-5-3-4-6-12-22-17-9-7-16(19)8-10-17/h7-10H,2-6,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBZNVHBRCXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729293 | |
Record name | 3-({[6-(4-Bromophenoxy)hexyl]oxy}methyl)-3-ethyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860815-31-2 | |
Record name | 3-({[6-(4-Bromophenoxy)hexyl]oxy}methyl)-3-ethyloxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90729293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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